molecular formula C24H22N2O5S B2766791 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941987-29-7

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2766791
CAS No.: 941987-29-7
M. Wt: 450.51
InChI Key: VPFWWVXKBXTTJC-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzo[d]oxazole moiety, a phenyl group, and a sulfonyl butanamide chain, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]oxazole: Starting with 2-aminophenol and benzoic acid derivatives, the benzo[d]oxazole ring is formed through a cyclization reaction under acidic conditions.

    Attachment of Phenyl Group: The benzo[d]oxazole intermediate is then reacted with a bromobenzene derivative in the presence of a palladium catalyst to form the desired phenyl-substituted product.

    Sulfonylation: The phenyl-substituted benzo[d]oxazole is then subjected to sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Butanamide: Finally, the sulfonylated intermediate is reacted with butanoyl chloride to form the butanamide moiety, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site, or it may interact with cell surface receptors to trigger intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylphenyl)sulfonyl)butanamide
  • N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
  • N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-nitrophenyl)sulfonyl)butanamide

Uniqueness

Compared to similar compounds, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially enhancing its bioactivity and specificity.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-30-19-11-13-20(14-12-19)32(28,29)15-5-10-23(27)25-18-7-4-6-17(16-18)24-26-21-8-2-3-9-22(21)31-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFWWVXKBXTTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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